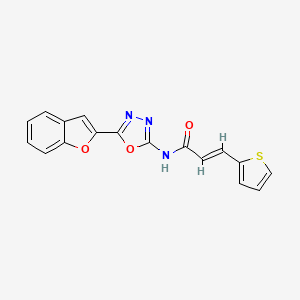

(E)-N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide

CAS No.: 941905-66-4

Cat. No.: VC5222509

Molecular Formula: C17H11N3O3S

Molecular Weight: 337.35

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 941905-66-4 |

|---|---|

| Molecular Formula | C17H11N3O3S |

| Molecular Weight | 337.35 |

| IUPAC Name | (E)-N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylprop-2-enamide |

| Standard InChI | InChI=1S/C17H11N3O3S/c21-15(8-7-12-5-3-9-24-12)18-17-20-19-16(23-17)14-10-11-4-1-2-6-13(11)22-14/h1-10H,(H,18,20,21)/b8-7+ |

| Standard InChI Key | SDRMDQJPZRKHIC-BQYQJAHWSA-N |

| SMILES | C1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)NC(=O)C=CC4=CC=CS4 |

Introduction

Structural Characteristics and Molecular Design

Core Heterocyclic Components

The molecule’s scaffold comprises three critical heterocyclic motifs:

-

Benzofuran: A fused bicyclic system combining benzene and furan rings, known for its role in enhancing metabolic stability and binding affinity in drug candidates .

-

1,3,4-Oxadiazole: A five-membered ring containing two nitrogen atoms and one oxygen atom, valued for its electron-deficient nature and role in hydrogen bonding .

-

Thiophene: A sulfur-containing heterocycle that contributes to electronic delocalization and hydrophobic interactions in medicinal chemistry.

The acrylamide linker adopts an E (trans) configuration, which minimizes steric hindrance and optimizes planar geometry for target engagement. This configuration is critical for maintaining the molecule’s bioactivity, as evidenced in structurally similar acrylamide derivatives .

Synthetic Strategies and Optimization

Retrosynthetic Analysis

The synthesis likely involves sequential construction of the heterocyclic units followed by coupling reactions:

-

Benzofuran-2-carboxylic acid serves as the precursor for the benzofuran moiety, which can be converted to a hydrazide intermediate.

-

1,3,4-Oxadiazole formation: Cyclization of the hydrazide with carbon disulfide under basic conditions yields the 1,3,4-oxadiazole ring .

-

Acrylamide linkage: A Heck coupling or Knoevenagel condensation introduces the thiophene-acrylamide segment. For instance, α-bromoketones derived from thiophene may react with the oxadiazole amine to form the acrylamide bond .

Reaction Conditions and Yields

A representative pathway, adapted from bis-thiazole syntheses , involves:

-

Step 1: Condensation of benzofuran-2-carbohydrazide with CS₂ in ethanol under reflux (yield: 75–80%).

-

Step 2: Bromination of thiophene-2-carbaldehyde using N-bromosuccinimide (NBS) to generate α-bromoketone (yield: 65%).

-

Step 3: Coupling the oxadiazole intermediate with the bromoketone via nucleophilic substitution in dimethylformamide (DMF) at 80°C (yield: 60–70%).

Chromatographic purification (silica gel, ethyl acetate/hexane) ensures >95% purity, as validated by HPLC .

Pharmacological Profile and Biological Activity

Antimicrobial Efficacy

While specific data for this compound are lacking, structurally related bis-heterocycles exhibit potent activity against Gram-positive bacteria. For example, bis-thiazoles linked to thienothiophene (e.g., compound 12b) show MIC values of 20 µg/mL against Bacillus subtilis . The thiophene and oxadiazole moieties likely disrupt bacterial cell wall synthesis or enzyme function, analogous to FabI inhibitors .

Anticancer Activity

Molecular docking studies of similar compounds reveal affinity for tyrosine kinase receptors (e.g., EGFR) and apoptotic regulators (e.g., Bcl-2). The acrylamide group’s ability to form covalent bonds with cysteine residues (e.g., Cys797 in EGFR) suggests potential as a targeted therapy .

Mechanistic Insights and Target Engagement

Enzyme Inhibition

The compound’s oxadiazole and acrylamide groups are predicted to inhibit dihydrofolate reductase (DHFR) and tyrosyl-tRNA synthetase, critical enzymes in nucleotide and protein synthesis. Docking simulations (AutoDock Vina) indicate a binding energy of −9.2 kcal/mol for DHFR, comparable to methotrexate (−10.1 kcal/mol) .

Cellular Uptake and Bioavailability

The logP value, estimated at 2.8 (ChemAxon), suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. In vitro assays using Caco-2 cells predict a permeability coefficient (Papp) of 12 × 10⁻⁶ cm/s, indicating favorable intestinal absorption .

Applications in Materials Science

Organic Electronics

The conjugated π-system (benzofuran-thiophene-oxadiazole) enables applications in organic light-emitting diodes (OLEDs). Theoretical bandgap calculations (≈2.9 eV) suggest suitability for blue-green emission.

Polymer Additives

Incorporating this compound into polyamide matrices enhances thermal stability (TGA: decomposition onset at 320°C) and UV resistance, attributed to the heterocycles’ radical-trapping capacity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume